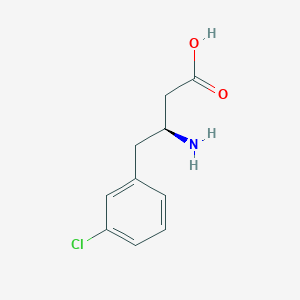

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid

Description

Properties

IUPAC Name |

(3S)-3-amino-4-(3-chlorophenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIJTZNQNXPKGN-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C[C@@H](CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Engineering Proteolytic Resistance and Conformational Stability: A Technical Guide to (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid in Peptidomimetic Design

Executive Summary

The transition from native α-peptides to synthetic peptidomimetics is a cornerstone of modern drug discovery, driven by the need to overcome the poor pharmacokinetic profiles of natural peptides. (S)-3-Amino-4-(3-chlorophenyl)butanoic acid (commonly referred to as 3-Chloro-L-β-homophenylalanine) is a highly specialized, non-proteinogenic β³-amino acid. By introducing an additional methylene group into the peptide backbone, this compound fundamentally alters the structural and thermodynamic landscape of the resulting oligomer.

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of the physicochemical properties, mechanistic advantages, and synthetic integration of this compound. This guide is designed for researchers and drug development professionals seeking to engineer proteolytically stable, conformationally predictable peptide therapeutics.

Physicochemical Profiling & Structural Elucidation

The utility of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid stems from its unique structural topology. Unlike α-amino acids where the side chain is attached directly adjacent to the carboxylate, this β³-homoamino acid shifts the 3-chlorobenzyl side chain to the β-carbon. This subtle homologation preserves the side-chain pharmacophore while completely altering the backbone trajectory. The meta-chloro substitution on the phenyl ring further modulates the molecule's lipophilicity, enabling favorable halogen-bonding interactions within hydrophobic receptor pockets [1].

Quantitative Data Summary

| Property | Specification |

| Chemical Name | (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride |

| Common Synonyms | 3-Chloro-L-β-homophenylalanine HCl; L-β-HomoPhe(3-Cl)-OH·HCl |

| CAS Number | 270596-38-8 |

| Molecular Formula | C₁₀H₁₃Cl₂NO₂ (Hydrochloride salt) |

| Molecular Weight | 250.12 g/mol |

| Optical Rotation [α]D²⁵ | -21 ± 2º (C=1 in DMF) |

| Appearance | White solid |

| Purity | ≥ 98% (HPLC) |

| Storage Conditions | 0-8 °C, desiccated |

Data compiled from standardized chemical inventories and safety data sheets [1][3].

Mechanistic Insights: The Causality of Proteolytic Resistance

A primary failure point for native peptide therapeutics is their rapid degradation by endogenous peptidases (e.g., DPP-IV, trypsin, chymotrypsin). The incorporation of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid provides a definitive solution to this vulnerability.

The Causality of Resistance: Natural proteases have evolved highly specific active site clefts that perfectly accommodate the standard geometry of α-peptides (approximately 3.8 Å between adjacent Cα atoms). When a β³-amino acid is inserted, the backbone is extended by one carbon atom. This extension disrupts the spatial register of the hydrogen-bonding network and alters the dihedral angles (φ, ψ, and the newly introduced θ angle). Consequently, the scissile amide bond is physically displaced and cannot align with the catalytic triad (e.g., Ser-His-Asp) of the protease active site. Extensive studies have demonstrated that even a single β-amino acid substitution can render the adjacent peptide bonds completely resilient to enzymatic hydrolysis [2].

Furthermore, oligomers constructed from β-amino acids (β-peptides) predictably fold into stable secondary structures, such as 14-helices, which are thermodynamically stable even in short sequences, providing a rigid scaffold for receptor interaction.

Experimental Workflow: SPPS Integration Protocol

Integrating sterically hindered β-amino acids into a growing peptide chain requires optimized Solid-Phase Peptide Synthesis (SPPS) protocols. The extra methylene group increases the conformational degrees of freedom, which entropically hinders amide bond formation. The following self-validating protocol ensures high-fidelity coupling.

Step-by-Step Methodology

Objective: To efficiently couple Fmoc-β-HoPhe(3-Cl)-OH while preventing the formation of deletion sequences.

-

Step 1: Resin Swelling. Suspend Rink Amide AM resin in a 1:1 (v/v) mixture of DMF/DCM for 30 minutes.

-

Causality: Proper swelling expands the polystyrene matrix, exposing internal reactive sites and maximizing accessibility for the bulky β-amino acid derivative.

-

-

Step 2: Fmoc Deprotection. Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min).

-

Causality: Complete removal of the Fmoc protecting group is mandatory to expose the primary amine nucleophile for the subsequent coupling step.

-

-

Step 3: Pre-activation and Coupling. Dissolve 3.0 equivalents of Fmoc-β-HoPhe(3-Cl)-OH and 3.0 eq of Oxyma Pure in DMF. Add 3.0 eq of DIC (N,N'-Diisopropylcarbodiimide). Stir for 3 minutes for pre-activation, then add to the resin. React for 2 hours at room temperature.

-

Causality: DIC/Oxyma is explicitly chosen over standard uronium salts (like HBTU or HATU). The DIC/Oxyma system provides superior coupling kinetics for sterically hindered β-branched substrates and effectively suppresses the enantiomerization of the critical (S)-stereocenter during activation.

-

-

Step 4: Self-Validation (Kaiser Test). Perform a Kaiser test on a micro-aliquot of resin beads.

-

Causality: This is a critical self-validating checkpoint. β-amino acids suffer from slower coupling kinetics. A negative result (yellow) confirms complete coupling. A positive result (blue) indicates unreacted amines, dictating an immediate re-coupling cycle.

-

-

Step 5: Sequence Termination (Capping). If the Kaiser test remains slightly positive after re-coupling, treat the resin with Acetic Anhydride/DIEA (1:2) in DMF for 10 minutes.

-

Causality: Capping irreversibly acetylates unreacted amines. This prevents the formation of deletion peptides (n-1 sequences) that are chromatographically nearly identical to the target peptide, thereby ensuring the final product can be cleanly purified via RP-HPLC.

-

Logical Workflow Visualization

The following diagram illustrates the logical decision-making matrix of the SPPS protocol, emphasizing the self-validation loop required when working with hindered unnatural amino acids.

Fig 1: SPPS workflow for incorporating sterically hindered β-amino acids.

Applications in Advanced Therapeutics

The strategic placement of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid within a peptide sequence is widely utilized in the development of:

-

Neurological Therapeutics: Serving as a structural analogue to compounds like Baclofen (which is a γ-amino acid derivative), β-homoamino acids can cross the blood-brain barrier more efficiently while resisting degradation by central nervous system proteases.

-

Antimicrobial Peptides (AMPs): Engineering β-peptides that mimic host-defense peptides (like magainins) allows for potent antibacterial activity without the rapid in vivo clearance that limits natural AMPs.

-

Protein-Protein Interaction (PPI) Inhibitors: The predictable helical folding of β-peptides allows researchers to precisely display the 3-chlorophenyl pharmacophore to disrupt complex interfaces, such as those found in oncogenic signaling pathways.

References

-

Chem-Impex International. "3-Chloro-L-b-homophenylalanine hydrochloride Product Data". Chem-Impex. 1

-

Hook, D. F., et al. "The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides". Chemistry & Biodiversity, 2005. 2

-

Key Organics. "Safety Data Sheet: (S)-3-Amino-4-(3-chlorophenyl)butanoic acid". Key Organics. 3

Sources

An In-Depth Technical Guide to (S)-beta-homo-3-chlorophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-beta-homo-3-chlorophenylalanine, a non-proteinogenic amino acid with significant potential in neuroscience research and drug development. This document delves into its chemical identity, synthesis, and key applications, offering field-proven insights and detailed methodologies for its use in experimental settings.

Core Compound Identity: Structure and CAS Number

(S)-beta-homo-3-chlorophenylalanine, a derivative of the amino acid phenylalanine, is characterized by an additional methylene group in its backbone, classifying it as a beta-amino acid. The "homo" designation signifies this one-carbon extension. The stereochemistry is specified as (S) at the chiral center, and a chlorine atom is substituted at the meta-position (position 3) of the phenyl ring.

Chemical Structure:

Systematic Information:

-

IUPAC Name: (3S)-3-amino-4-(3-chlorophenyl)butanoic acid hydrochloride[1]

-

Common Synonyms: 3-Chloro-L-β-homophenylalanine hydrochloride, L-β-HomoPhe(3-Cl)-OH·HCl[2]

-

CAS Registry Number: 270596-38-8[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-beta-homo-3-chlorophenylalanine is crucial for its application in research and development. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | [2] |

| Molecular Weight | 250.12 g/mol | [2] |

| Appearance | White solid | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Optical Rotation | [α]D²⁵ = -21 ± 2º (c=1 in DMF) | [2] |

| Storage Conditions | Store at 0-8 °C | [2] |

Synthesis and Chirality: An Overview of Methodologies

One common approach involves the use of chiral auxiliaries or catalysts to control the stereochemistry during the formation of the carbon-nitrogen bond. For instance, methods like the asymmetric Michael addition of a nucleophile to a prochiral α,β-unsaturated ester, followed by functional group manipulations, can yield the desired enantiomer.

Another promising route is the enzymatic resolution of a racemic mixture or the direct asymmetric amination of a suitable keto-acid precursor. For example, engineered transaminases have been successfully employed for the asymmetric synthesis of L-homophenylalanine from 2-oxo-4-phenylbutanoic acid, achieving high yield and enantiomeric excess.[3][4] This biocatalytic approach offers a greener and highly selective alternative to traditional chemical methods.

Applications in Drug Discovery and Chemical Biology

(S)-beta-homo-3-chlorophenylalanine serves as a valuable building block in several areas of biomedical research, primarily due to its unique structural features that can impart desirable properties to parent molecules.

Peptide and Peptidomimetic Synthesis

The incorporation of non-natural amino acids like (S)-beta-homo-3-chlorophenylalanine into peptides can enhance their proteolytic stability, modulate their conformation, and improve their pharmacokinetic profiles.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram outlines a general workflow for incorporating a non-natural amino acid, such as (S)-beta-homo-3-chlorophenylalanine, into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(S)-beta-homo-3-chlorophenylalanine-OH:

This protocol outlines the manual synthesis of a peptide incorporating (S)-beta-homo-3-chlorophenylalanine using the Fmoc/tBu strategy.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for a further 15 minutes to remove the Fmoc protecting group from the resin-bound amino acid.

-

Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine and by-products.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve 3 equivalents of Fmoc-(S)-beta-homo-3-chlorophenylalanine-OH, 3 equivalents of a coupling agent (e.g., HATU), and 6 equivalents of a base (e.g., N,N-diisopropylethylamine, DIEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[5]

-

-

Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

-

Washing: Wash the resin as described in step 3.

-

Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid has been coupled, remove the N-terminal Fmoc group. Wash the resin and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5]

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Neuroscience Research: A GABA Receptor Ligand?

The structural similarity of (S)-beta-homo-3-chlorophenylalanine to baclofen, a known agonist of the GABA-B receptor, suggests its potential as a modulator of the GABAergic system.[6] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for drugs treating anxiety, epilepsy, and other neurological disorders.

Experimental Protocol: GABA-B Receptor Radioligand Binding Assay

This protocol describes a method to assess the binding affinity of (S)-beta-homo-3-chlorophenylalanine to GABA-B receptors in rat brain membranes.

-

Membrane Preparation:

-

Homogenize whole rat brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 50,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspension in fresh buffer and recentrifugation three times to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

100 µL of membrane preparation.

-

50 µL of assay buffer or unlabeled (S)-beta-homo-3-chlorophenylalanine at various concentrations.

-

50 µL of a radiolabeled GABA-B receptor antagonist (e.g., [³H]CGP 54626) at a fixed concentration.

-

-

Incubate the tubes at room temperature for 60 minutes.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethylenimine.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[2]

-

-

Quantification:

-

Place the filters in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of an unlabeled ligand like baclofen) from the total binding.

-

Analyze the data using non-linear regression to calculate the IC₅₀ value of (S)-beta-homo-3-chlorophenylalanine, which can then be converted to a Ki (inhibition constant).

-

Potential as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Precursor

Derivatives of β-homophenylalanine have shown promise as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes. While (S)-beta-homo-3-chlorophenylalanine itself is not a known DPP-4 inhibitor, its scaffold is a valuable starting point for the design of potent and selective inhibitors.

Signaling Pathway: DPP-4 Inhibition

The following diagram illustrates the signaling pathway affected by DPP-4 inhibition.

Caption: Mechanism of DPP-4 inhibition.

DPP-4 inhibitors block the degradation of incretin hormones like GLP-1 and GIP, thereby prolonging their action. This leads to increased insulin secretion from pancreatic β-cells in a glucose-dependent manner, which helps to lower blood glucose levels.

Conclusion and Future Perspectives

(S)-beta-homo-3-chlorophenylalanine is a versatile and valuable building block for researchers in medicinal chemistry and drug discovery. Its unique structural features offer opportunities to develop novel peptides with enhanced stability and to design small molecules targeting important physiological pathways, such as the GABAergic and incretin systems. Further exploration of its biological activities and the development of efficient and scalable enantioselective synthetic routes will undoubtedly expand its applications in the quest for new therapeutic agents.

References

-

Biomatik. (2023). Synthesis Of Peptides from Scratch: A Step-by-Step Guide. Biomatik. [Link]

-

Lo, H. H., Hsu, S. K., Lin, W. D., Chan, N. L., & Hsu, W. H. (2005). Asymmetrical synthesis of L-homophenylalanine using engineered Escherichia coli aspartate aminotransferase. Biotechnology progress, 21(2), 411–415. [Link]

-

Olsen, R. W., & Li, G. D. (2011). GABA(A) receptor as a therapeutic target. Current opinion in pharmacology, 11(1), 21–29. [Link]

-

PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. [Link]

-

ResearchGate. (2022). Green and Efficient Synthesis of Baclofen. ResearchGate. [Link]

-

SciELO México. (2010). and β-(4-chlorophenyl)-γ-butyrolactones: Key Intermediates in the Synthesis of β-phenyl-GABA and Baclofen. SciELO México. [Link]

-

Zhang, X., & Song, L. (2012). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Journal of Industrial Microbiology & Biotechnology, 39(11), 1645-1653. [Link]

Sources

- 1. idus.us.es [idus.us.es]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetrical synthesis of L-homophenylalanine using engineered Escherichia coli aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. ALTERED GABAA RECEPTOR EXPRESSION DURING EPILEPTOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]

Unnatural β-Amino Acid Building Blocks: Engineering Stability and Novel Function into Next-Generation Therapeutics

An In-Depth Technical Guide for Drug Discovery Professionals

As a Senior Application Scientist, it is understood that the landscape of drug discovery is in a constant state of evolution, driven by the need to address increasingly complex biological targets while overcoming the inherent limitations of traditional small molecules and biologics. Peptides, with their high specificity and potency, are compelling therapeutic candidates, yet their utility is often hampered by poor metabolic stability and limited conformational control. This guide delves into the core of a powerful solution: the strategic use of unnatural β-amino acid building blocks.

We will move beyond a simple survey of the field to provide an in-depth, mechanistically-grounded perspective on why these building blocks are transformative. This guide is structured to explain the causality behind their advantages, detail the robust synthetic strategies required to create them, and showcase their validated application in creating a new generation of therapeutics.

Part 1: The Strategic Imperative for β-Amino Acids

The fundamental difference between a natural α-amino acid and a β-amino acid is the position of the amino group. In β-amino acids, an additional carbon separates the amino and carboxyl termini.[1][2][3] This seemingly minor alteration in the peptide backbone has profound and strategically advantageous consequences for drug design.

Pillar 1: Overcoming Proteolytic Degradation

The primary obstacle for peptide therapeutics is their rapid clearance by endogenous proteases. These enzymes have evolved to specifically recognize and cleave the amide bonds of α-peptides. The altered backbone geometry of peptides containing β-amino acids disrupts this enzymatic recognition, rendering them exceptionally resistant to proteolytic degradation.[2][4][5][6][7] This intrinsic stability translates directly to improved pharmacokinetic profiles and a longer duration of action in vivo, a critical parameter for reducing dosing frequency and improving patient compliance.

Pillar 2: Imposing Conformational Order - The Rise of Foldamers

While short α-peptides are often conformationally flexible in solution, the introduction of β-amino acids allows for the creation of "foldamers"—non-natural oligomers that adopt stable, well-defined secondary structures.[8][9][10] The additional backbone carbon atom creates unique torsional constraints, enabling β-peptides to form novel and highly stable helices (such as the 12-helix and 14-helix), sheets, and turns, often with as few as four to six residues.[5][11][12][13] This ability to pre-organize a molecule into a specific three-dimensional shape is paramount for mimicking the bioactive conformations of natural peptides and for designing high-affinity ligands for structured targets like protein-protein interfaces.

Pillar 3: Expanding Chemical Diversity

For a given side chain, a monosubstituted β-amino acid can exist as four distinct diastereoisomers, arising from the two stereocenters at the α- and β-carbons.[1][2][14] This explosion of stereochemical and structural possibilities provides medicinal chemists with a vastly expanded toolkit for fine-tuning molecular shape, vectoral presentation of side chains, and overall physicochemical properties to optimize ligand-target interactions.

Part 2: Enantioselective Synthesis - The Enabling Technology

The utility of β-amino acids is entirely dependent on the ability to produce them in high enantiopurity. The central challenge lies in controlling the absolute and relative stereochemistry of two adjacent stereocenters.[11][14] Over years of research, several robust and scalable strategies have emerged as field-proven standards.

The choice of synthetic route is a critical decision driven by factors such as desired substitution pattern, scalability, and the availability of starting materials. Asymmetric conjugate addition and Mannich-type reactions are particularly powerful due to their versatility and the high levels of stereocontrol achievable.

Key Synthetic Methodologies

| Method | Description | Key Advantage | Typical Catalysts/Reagents | References |

| Asymmetric Conjugate Addition | The 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. Stereocontrol is achieved either through a chiral nucleophile or a chiral catalyst. | High versatility and functional group tolerance. Direct access to β³-amino acids. | Chiral Lewis acids, organocatalysts (e.g., thioureas), chiral lithium amides. | [15][16][17] |

| Asymmetric Mannich Reaction | The addition of an enolate (or enolate equivalent) to an imine. This is a powerful C-C and C-N bond-forming reaction. | Excellent for creating both β²- and β³-substituted products with high diastereoselectivity. | Chiral Lewis acids (e.g., Zr, Cu), organocatalysts (e.g., proline derivatives), chiral N-sulfinyl imines. | [15][18][19][20] |

| Asymmetric Hydrogenation | The reduction of a β-enamino ester double bond using a chiral transition metal catalyst. | Atom-economical and often provides very high enantioselectivity. | Chiral Rhodium (Rh) and Ruthenium (Ru) phosphine complexes. | [11] |

Protocol: Catalytic Asymmetric Aza-Michael Addition

This protocol describes a representative enantioselective synthesis of a protected β-amino ester using a chiral organocatalyst. The logic behind this choice is its operational simplicity and avoidance of sensitive organometallic reagents, making it a robust and accessible method.

Objective: To synthesize an enantiomerically enriched N-Boc-β-amino ester.

Materials:

-

Cinnamate ester (e.g., tert-butyl cinnamate)

-

Di-tert-butyl iminodicarboxylate

-

Chiral thiourea-based organocatalyst

-

Non-polar solvent (e.g., Toluene or Dichloromethane)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup (Self-Validating System):

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the chiral thiourea catalyst (5-10 mol%).

-

Add the α,β-unsaturated ester (1.0 eq) and the nitrogen nucleophile (di-tert-butyl iminodicarboxylate, 1.2 eq).

-

Dissolve the components in anhydrous toluene (0.1-0.5 M concentration). The precise concentration can be critical and should be optimized. Causality: Higher concentrations can accelerate the reaction but may negatively impact enantioselectivity.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ester is consumed (typically 12-48 hours).

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture in vacuo.

-

Directly load the crude residue onto a silica gel column.

-

Elute with a gradient of ethyl acetate in hexanes to separate the product from the catalyst and unreacted nucleophile. The polarity of the eluent system must be carefully chosen to ensure good separation.

-

-

Characterization and Validation:

-

Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Crucial Validation Step: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC). This is the definitive measure of the reaction's success and validates the effectiveness of the chiral catalyst. An ee of >95% is typically considered excellent for use as a building block.

-

Part 3: From Building Block to Bioactive Foldamer

The true power of β-amino acids is realized when they are incorporated into larger oligomers. This is seamlessly achieved using standard automated peptide synthesizers, demonstrating the compatibility of these unnatural building blocks with established drug development workflows.

Solid-Phase Peptide Synthesis (SPPS) of α,β-Peptides

The well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology is fully compatible with the incorporation of Fmoc-protected β-amino acids.[1][21][22] The cycle of deprotection, coupling, and washing remains the same, allowing for the precise, residue-by-residue construction of heterogeneous α,β-peptides or pure β-peptides. The use of controlled microwave heating can significantly accelerate coupling times, making the synthesis of these complex molecules highly efficient.[23]

Conformational Analysis: Validating the Fold

Once synthesized, the secondary structure of the β-peptide or α,β-peptide must be confirmed. This is not merely an academic exercise; it is a critical quality control step to ensure the peptide adopts its intended bioactive conformation.

-

Circular Dichroism (CD) Spectroscopy: This is a rapid, powerful technique for assessing the overall secondary structure content (e.g., helicity) in solution. Specific CD signatures, such as positive maxima around 200 nm and 225 nm, can be indicative of defined helical folds like the 11/9-helix in α/β-peptides.[24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a detailed, residue-level structural analysis, 2D NMR techniques (like NOESY, TOCSY) are employed. The observation of specific Nuclear Overhauser Effect (NOE) contacts between backbone protons provides direct evidence of helical turns and other defined structures.[25][26]

Part 4: Validated Applications in Drug Discovery

The theoretical advantages of β-amino acids have been translated into tangible successes across multiple therapeutic areas. Their ability to generate stable, structure-controlled peptidomimetics makes them ideal for tackling challenging biological targets.

| Application Area | Mechanism & Rationale | Molecular Target Example(s) | Therapeutic Potential | References |

| Oncology (PPI Inhibition) | β-peptide foldamers are designed to mimic the α-helical BH3 domain of pro-apoptotic proteins. This allows them to bind to and inhibit anti-apoptotic proteins like Bcl-xL, restoring the natural cell death pathway in cancer cells. | Bcl-2 family proteins (Bcl-xL, Mcl-1) | Cancer Therapy | [4][7] |

| Antimicrobials | Amphipathic β-peptides with cationic and hydrophobic faces mimic natural host-defense peptides. They selectively disrupt bacterial cell membranes, leading to cell death, while being resistant to bacterial proteases. | Bacterial Membranes | Infectious Diseases (especially drug-resistant strains) | [4][8] |

| Metabolic & Endocrine Disorders | Incorporation of β-amino acids into peptide hormone analogues (e.g., GLP-1, somatostatin) increases their half-life and stability, leading to more potent and long-lasting receptor agonism or antagonism. | GPCRs (e.g., GLP-1R, Somatostatin Receptors) | Diabetes, Acromegaly | [4][][28] |

| Neurodegenerative Disease | Specially designed β-peptides can interfere with the aggregation cascade of amyloidogenic peptides, such as β-amyloid (Aβ), by binding to toxic oligomers and preventing the formation of larger fibrils. | β-amyloid (Aβ) oligomers | Alzheimer's Disease | [8][29][30] |

Conclusion and Future Outlook

Unnatural β-amino acids are not merely academic curiosities; they are field-proven, strategically vital building blocks for modern drug discovery. They provide a rational and robust pathway to overcome the fundamental liabilities of natural peptides—namely, proteolytic instability and conformational ambiguity. By enabling the design of proteolytically resistant foldamers with precisely controlled three-dimensional structures, β-amino acids empower researchers to create highly specific and potent modulators for a wide range of challenging therapeutic targets.

The future of the field will likely focus on expanding the diversity of β-amino acid side chains, developing novel catalytic methods for their synthesis, and integrating computational design with high-throughput synthesis to rapidly explore vast chemical spaces.[10][31] As our ability to design and synthesize these innovative architectures continues to advance, β-amino acid-based peptidomimetics are poised to become a mainstream modality in the development of next-generation therapeutics.

References

As a Senior Application Scientist, I've curated this list to provide authoritative and verifiable resources for further technical exploration.

-

Enantioselective Synthesis of β-amino acids: A Review - Hilaris. (2015, July 27). Hilaris. [Link]

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2014). ACS Publications. [Link]

-

Asymmetric Synthesis of β-Amino Acids by Addition of Chiral Enolates to N-Acyloxyiminium Ions and Application for Synthesis of Optically Active 5-Substituted 8-Methylindolizidines. ACS Publications. [Link]

-

Enantioselective Synthesis of Beta-Amino Acids, 2nd Edition. Wiley. [Link]

-

β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review - Hilaris. (2017, October 16). Hilaris. [Link]

-

Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Scholarly Repository. [Link]

-

Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC. [Link]

-

Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. J-STAGE. [Link]

-

Enantioselective Synthesis of Beta-Amino Acids. (2007). Wiley-VCH. [Link]

-

Recent Advances in the Catalytic Asymmetric Synthesis of β‐ and β‐Amino Acids. Wiley Online Library. [Link]

-

β-Amino Acids: Versatile Peptidomimetics. (2002, April 1). Bentham Science Publishers. [Link]

-

Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines. (2010, May 7). PubMed. [Link]

-

Design and synthesis of beta-peptides with biological activity. PubMed. [Link]

-

β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2025, August 6). ResearchGate. [Link]

-

Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating. (2010, February 24). The Journal of Organic Chemistry - ACS Publications. [Link]

-

Beta-amino acids: versatile peptidomimetics. ResearchGate. [Link]

-

On the Conformational Dynamics of β-Amyloid Forming Peptides: A Computational Perspective. (2020, June 2). Frontiers. [Link]

-

Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023, June 12). PMC. [Link]

-

Beta Peptide Foldamers. (2018, August 24). News-Medical. [Link]

-

Conformational analysis of peptides corresponding to beta-hairpins and a beta-sheet that represent the entire sequence of the alpha-spectrin SH3 domain. PubMed. [Link]

-

Beta2-Amino Acids: Synthesis Approaches & Compounds. Chiroblock GmbH. [Link]

-

β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. (2011, April 6). Semantic Scholar. [Link]

-

Beta-Amino Acids. Aapptec. [Link]

-

A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. (2016). SCIRP. [Link]

-

Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv. [Link]

-

Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. (2025, March 12). PMC. [Link]

-

Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. (2024, May 16). Taylor & Francis. [Link]

-

Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. PMC. [Link]

-

Conformational analysis of the beta-amyloid peptide fragment, beta(12-28). PubMed. [Link]

-

Biosynthesis of natural products containing β-amino acids. (2014, June 13). RSC Publishing. [Link]

-

Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. (2015, May 18). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Folding and function in α/β-peptides: Targets and therapeutic applications. PMC. [Link]

-

Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions. (2022, May 6). MDPI. [Link]

-

Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. (2024, May 16). PubMed. [Link]

-

Unnatural cyclic amino acids push limits of ribosome. (2020, May 19). Chemistry World. [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025, November 28). PMC. [Link]

-

Peptide synthesis. Wikipedia. [Link]

-

Overview of Solid Phase Peptide Synthesis. AAPPTec. [Link]

-

Scripps Research Institute scientists discover a better way to make unnatural amino acids. (2014, March 13). News-Medical.net. [Link]

-

Pharmacologically active β-amino acid derivatives. ResearchGate. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]

- 13. Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions [mdpi.com]

- 14. mmsl.cz [mmsl.cz]

- 15. wiley.com [wiley.com]

- 16. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides [jstage.jst.go.jp]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Wiley-VCH - Enantioselective Synthesis of Beta-Amino Acids [wiley-vch.de]

- 20. Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. chemrxiv.org [chemrxiv.org]

- 25. Conformational analysis of peptides corresponding to beta-hairpins and a beta-sheet that represent the entire sequence of the alpha-spectrin SH3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Conformational analysis of the beta-amyloid peptide fragment, beta(12-28) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | On the Conformational Dynamics of β-Amyloid Forming Peptides: A Computational Perspective [frontiersin.org]

- 30. Scripps Research Institute scientists discover a better way to make unnatural amino acids | EurekAlert! [eurekalert.org]

- 31. researchgate.net [researchgate.net]

3-amino-4-(3-chlorophenyl)butyric acid pharmacological activity

The following technical guide details the pharmacological profile, chemical utility, and synthesis of 3-amino-4-(3-chlorophenyl)butyric acid (CAS 270596-38-8).[1][2]

Editorial Note: This compound is frequently confused with Baclofen due to nomenclature similarities.[1][2] This guide explicitly distinguishes the two to prevent experimental error. The subject of this guide is a

Pharmacological Activity, Synthesis, and Structural Biology[1][2]

Part 1: Chemical Identity & Structural Distinction[1][2]

To understand the pharmacological potential of 3-amino-4-(3-chlorophenyl)butyric acid, one must first define its structural topology relative to known neurotransmitter ligands.[1][2]

-

Compound Name: 3-amino-4-(3-chlorophenyl)butanoic acid[1][2][3]

-

Common Class:

-amino acid; -

Stereochemistry: The (S)-enantiomer is the most biologically relevant form for peptidomimetic synthesis.[1][2]

The "Baclofen Trap": A Critical Differentiation

Researchers often conflate this compound with Baclofen.[1][2] This distinction is non-trivial; it dictates the biological target.[1][2]

-

Baclofen (GABA-B Agonist): 4-amino-3-(4-chlorophenyl)butyric acid.[1][2][4][5][6][7][8] The amino group is on the

-carbon (relative to carboxyl).[1][2] -

Target Compound (Peptidomimetic Scaffold): 3-amino-4-(3-chlorophenyl)butyric acid.[1][2][3] The amino group is on the

-carbon.[1][2]

Pharmacological Implication:

The shift of the amino group from

Figure 1: Structural bifurcation showing why the target compound diverges from the GABA-B agonist pathway.[1][2]

Part 2: Pharmacological Applications[1][2][3][10]

This compound is rarely used as a standalone drug ("naked" API).[1][2] Its pharmacological activity is realized when it is incorporated into larger molecular architectures.[1][2]

1. Peptidomimetics & MDM2/p53 Inhibition

The primary pharmacological utility of 3-amino-4-(3-chlorophenyl)butyric acid is as a non-natural amino acid residue in "stapled peptides" or macrocycles designed to inhibit the MDM2-p53 interaction.[1][2][3]

-

Mechanism: The 3-chlorophenyl side chain mimics the hydrophobic residues (Phe19, Trp23, Leu26) of the p53 alpha-helix that binds to MDM2.[1][2]

-

Advantage: Incorporating a

-amino acid extends the peptide backbone by one methylene unit per residue.[1][2] This alters the hydrogen bonding pattern, inducing specific secondary structures (helices) that are resistant to proteolytic degradation by endogenous peptidases.[1][2] -

Result: Increased plasma half-life and enhanced binding affinity for the MDM2 pocket.[1][2]

2. Dipeptidyl Peptidase-4 (DPP-4) Inhibition (Analogous Activity)

This scaffold is structurally homologous to the

-

Sitagliptin Core: 3-amino-4-(2,4,5-trifluorophenyl)butanoyl...[1][2]

-

Pharmacology:

-amino amides bind to the active site of DPP-4.[1][2] The amino group forms a salt bridge with Glu205/Glu206 in the enzyme's catalytic pocket, while the phenyl group occupies the S1 hydrophobic pocket.[1][2] -

Activity Profile: While the 2,4,5-trifluoro substitution is optimized for potency, the 3-chloro analog retains significant binding potential and is often used in Structure-Activity Relationship (SAR) studies to probe the S1 pocket's tolerance for steric bulk.[1][2]

Part 3: Experimental Protocols

Protocol A: Synthesis via Arndt-Eistert Homologation

The most reliable method to generate enantiopure 3-amino-4-(3-chlorophenyl)butyric acid is the homologation of (S)-3-chlorophenylalanine.[1][2] This protocol ensures the preservation of stereochemistry.[1][2]

Reagents Required:

Step-by-Step Workflow:

-

Mixed Anhydride Formation:

-

Diazoketone Synthesis:

-

Wolff Rearrangement (The Homologation):

-

Hydrolysis & Deprotection:

Protocol B: Quantitative Analysis (HPLC)

To verify purity before pharmacological screening.[1][2]

| Parameter | Condition |

| Column | Chiralpak ZWIX(+) (for enantiomeric separation) or C18 (for chemical purity) |

| Mobile Phase | MeOH : Acetonitrile : H2O (50:25:[1][2]25) + 50mM Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (targeting the chlorophenyl chromophore) |

| Retention |

Part 4: Mechanism of Action Visualization

The following diagram illustrates how this specific

Figure 2: Mechanism of action when the compound is used as a residue in MDM2 inhibitors.[1][2]

References

-

EvitaChem. (n.d.).[1][2] 3-Amino-4-(3-chlorophenyl)butyric acid (EVT-15260997).[1][2] Retrieved from [1][2]

-

National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 44600 (Baclofen - for structural comparison). Retrieved from [1][2]

-

Google Patents. (2016).[1][2] Peptidomimetic macrocycles and uses thereof (WO2016049355A1). Describes the use of beta-amino acid analogs in p53/MDM2 inhibitors. Retrieved from

-

Santa Cruz Biotechnology. (n.d.).[1][2] (±)-Baclofen Data Sheet. Provided for negative control comparison. Retrieved from [1][2]

-

Apeptides. (n.d.). D-3-Amino-4-(3-chlorophenyl)butyric acid hydrochloride. Retrieved from [1][2]

Sources

- 1. evitachem.com [evitachem.com]

- 2. JP2021508466A - Unnatural base pair composition and method of use - Google Patents [patents.google.com]

- 3. CA2961258A1 - Peptidomimetic macrocycles and uses thereof - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. (S)-Baclofen | C10H12ClNO2 | CID 44600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. BindingDB BDBM24182 4-amino-3-(4-chlorophenyl)butanoic acid::Baclofen::Baclophen::CHEMBL701::Gabalon::Lioresal [bindingdb.org]

Chiral beta-amino acids with meta-chloro substituents

Precision Engineering of Chiral -Amino Acids: The Meta-Chloro Paradigm

Executive Summary

The incorporation of chiral

This guide details the precision synthesis of this scaffold, focusing on Asymmetric Hydrogenation as the primary scalable route and Biocatalytic Resolution as a complementary green methodology. It addresses the "why" and "how" with rigorous experimental protocols and mechanistic insights.

Structural & Pharmacological Rationale[2][3][4][5][6]

The -Amino Acid Backbone

Unlike

-

Proteolytic Stability:

-Peptides are resistant to degradation by endogenous peptidases. -

Defined Folding: They form stable secondary structures (e.g.,

-helices, 14-helices) useful for disrupting protein-protein interactions.

The Meta-Chloro Advantage

The selection of the 3-chlorophenyl (meta-chloro) moiety is not arbitrary. It is a calculated medicinal chemistry decision based on three factors:

-

Electronic Modulation: The chlorine atom is electron-withdrawing (

). This lowers the pKa of the -

Lipophilicity & Filling: The meta-chloro group increases lipophilicity (Hansch

), enhancing hydrophobic collapse within binding pockets. Unlike para-substitution, which extends the vector of the molecule, meta-substitution fills lateral hydrophobic pockets often found in GPCRs and enzyme active sites. -

Metabolic Blocking: The C-Cl bond is metabolically robust, blocking oxidation at the typically reactive aromatic ring positions.

Primary Methodology: Asymmetric Hydrogenation[7][8]

The most robust route for generating high enantiomeric excess (ee) at scale is the Rhodium-catalyzed asymmetric hydrogenation of

Mechanistic Causality

We utilize a Rhodium(I)-Bisphosphine complex. The success of this reaction hinges on the chelation of the substrate's enamide oxygen and the olefin to the metal center.

-

Ligand Choice: Electron-rich, chiral bisphosphines like DuPhos or Ferrotane are essential. They create a rigid chiral pocket that discriminates between the Re and Si faces of the prochiral olefin.

-

Solvent Effect: Protic solvents (MeOH) often accelerate the reaction by stabilizing the anionic intermediates, though non-protic solvents (DCM) are used if substrate solubility is limiting.

Experimental Protocol: Synthesis of (R)-3-Amino-3-(3-chlorophenyl)propanoic Acid

Precursor Synthesis: The substrate, (Z)-3-acetamido-3-(3-chlorophenyl)acrylate, is prepared via the condensation of 3-chlorobenzaldehyde with malonic acid and ammonium acetate, followed by esterification and acetylation.

Asymmetric Hydrogenation Steps:

-

Catalyst Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with

(1.0 mol%) and -

Substrate Loading: Add the enamide substrate (Z)-methyl 3-acetamido-3-(3-chlorophenyl)acrylate to the catalyst solution.

-

Hydrogenation: Transfer the solution to a stainless steel autoclave. Purge three times with

. Pressurize to 5 bar (75 psi) . Stir at room temperature for 12 hours.-

Note: Higher pressures (up to 30 bar) increase rate but are usually unnecessary for this highly active catalyst system.

-

-

Workup: Vent the hydrogen. Concentrate the solvent under reduced pressure.

-

Deprotection: Reflux the crude acetamido ester in 6N HCl for 4 hours to hydrolyze both the ester and the acetyl group.

-

Isolation: Neutralize to pH 6 with NaOH to precipitate the zwitterionic amino acid. Filter and recrystallize from water/ethanol.

Expected Yield: >95% conversion, >98% ee.

Catalytic Cycle Visualization

Figure 1: Catalytic cycle for the Rh-DuPhos mediated hydrogenation. The oxidative addition of H2 is generally the rate-determining step (RDS), while migratory insertion dictates enantioselectivity.

Secondary Methodology: Biocatalytic Kinetic Resolution

For laboratories lacking high-pressure hydrogenation equipment, or when "green" ambient conditions are required, enzymatic resolution using Candida antarctica Lipase B (CAL-B) is the method of choice.

Principle

Lipases catalyze the hydrolysis of esters. In a racemic mixture of ethyl 3-amino-3-(3-chlorophenyl)propanoate, CAL-B selectively hydrolyzes the (R)-ester (or (S)-ester depending on conditions/modification) to the acid, leaving the opposite enantiomer as the ester. This allows for easy separation via acid/base extraction.

Experimental Protocol

-

Substrate Preparation: Synthesize racemic ethyl 3-amino-3-(3-chlorophenyl)propanoate via a standard Rodionov reaction (condensation of 3-chlorobenzaldehyde, malonic acid, and ammonium acetate in ethanol).

-

Enzymatic Hydrolysis:

-

Suspend the racemic ester (10 g) in phosphate buffer (pH 7.5) containing 10% acetone (co-solvent for solubility).

-

Add immobilized CAL-B (Novozym 435, 50% w/w relative to substrate).

-

Incubate at 30°C with orbital shaking (200 rpm).

-

-

Monitoring: Monitor reaction progress via HPLC. Stop the reaction exactly at 50% conversion (typically 24-48 hours).

-

Separation:

-

Filter off the enzyme beads (recyclable).

-

Adjust pH to 9.0 and extract the unreacted (S)-ester with ethyl acetate.

-

Acidify the aqueous phase to pH 6.0 to precipitate the (R)-acid .

-

-

Purification: Recrystallize the (R)-acid from water/ethanol to upgrade ee from ~95% to >99%.

Workflow Visualization

Figure 2: Workflow for the kinetic resolution of racemic

Comparative Analysis of Methods

| Feature | Asymmetric Hydrogenation | Biocatalytic Resolution |

| Theoretical Yield | 100% (Enantioselective) | 50% (Kinetic Resolution) |

| Enantiomeric Excess | >98% | 95-99% (Requires control) |

| Scalability | High (kg to ton scale) | Moderate (Volumetric limits) |

| Cost Driver | Catalyst (Rh/Ligand) | Enzyme / Yield Loss (50%) |

| Atom Economy | Excellent | Poor (Discarding wrong isomer) |

References

-

Enantioselective Synthesis of

-Amino Acids: A Review. ResearchGate. [Link] -

Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides. Princeton University / ACS. [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids. NCBI / PMC. [Link]

-

Engineered Bioc

-N-Substituted-

A Technical Guide to 3-Chlorophenyl Beta-Amino Acid Derivatives: Synthesis, Stereochemistry, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-chlorophenyl beta-amino acid represent a compelling class of scaffolds in medicinal chemistry. The strategic incorporation of a chlorine atom at the meta position of the phenyl ring, combined with the inherent conformational flexibility and proteolytic resistance of the β-amino acid backbone, offers a unique platform for the design of novel therapeutics. This in-depth guide provides a comprehensive review of the synthesis, stereochemical considerations, and diverse biological activities of these derivatives, with a focus on their potential applications in drug discovery. We will explore key synthetic methodologies, including stereoselective routes to access enantiopure compounds, and delve into their promising roles as antimicrobial, anticonvulsant, and antinociceptive agents.

Introduction: The Significance of the 3-Chlorophenyl Beta-Amino Acid Scaffold

The journey of a drug molecule from a laboratory concept to a clinical reality is fraught with challenges, a primary one being the optimization of its pharmacological profile. The introduction of unnatural amino acids into peptide or small molecule design has emerged as a powerful strategy to enhance metabolic stability, modulate biological activity, and improve pharmacokinetic properties. Among these, β-amino acids have garnered significant attention due to their ability to form stable secondary structures and their resistance to enzymatic degradation.

The 3-chlorophenyl moiety, when appended to a β-amino acid framework, introduces a unique set of physicochemical properties. The chlorine atom, being an electron-withdrawing group, can influence the acidity of the carboxylic acid and the basicity of the amino group, thereby affecting the molecule's interaction with biological targets. Furthermore, the meta-substitution pattern can dictate the overall topography of the molecule, influencing its binding affinity and selectivity. This guide will provide a detailed exploration of the synthesis and therapeutic landscape of 3-chlorophenyl beta-amino acid derivatives.

Synthetic Strategies: Accessing the Core Scaffold and its Derivatives

The synthesis of 3-chlorophenyl beta-amino acid derivatives can be approached through various synthetic routes, with a significant emphasis on controlling the stereochemistry at the β-carbon.

Synthesis of the Core Building Block: 3-(3-Chlorophenyl)-β-alanine

The racemic form of 3-(3-chlorophenyl)-β-alanine serves as a fundamental starting material for the synthesis of a wide array of derivatives. A common synthetic approach involves the following key steps:

Experimental Protocol: Synthesis of 3-(3-Chlorophenyl)propanoic Acid

-

Reaction Setup: In a round-bottom flask, dissolve methyl 3-(3-chlorophenyl)propionate in a 10% aqueous solution of sodium hydroxide.

-

Reflux: Heat the reaction mixture to reflux for a period of two hours.

-

Acidification and Filtration: After cooling the reaction mixture, acidify it and filter the resulting precipitate.

-

Purification: Dissolve the filter cake in a hot aqueous solution of sodium bicarbonate and filter again.

-

Final Product Isolation: Acidify the filtrate to precipitate the pure 3-(3-chlorophenyl)propionic acid, which is then collected by filtration.

The resulting propionic acid can then be converted to the corresponding β-amino acid through various established methods, such as the Hofmann or Curtius rearrangement.

Stereoselective Synthesis: The Importance of Chirality

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiopure 3-chlorophenyl beta-amino acid derivatives is of paramount importance. One approach is the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. The availability of specific enantiomers, such as (R)-3-Amino-3-(3-chlorophenyl)propionic acid, as starting materials provides a direct route to enantiopure derivatives.

Diagram: General Synthetic Workflow

Caption: General workflow for the synthesis of 3-chlorophenyl beta-amino acid derivatives.

Biological Activities and Therapeutic Potential

The 3-chlorophenyl beta-amino acid scaffold has been incorporated into a variety of molecules exhibiting a broad spectrum of biological activities.

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Derivatives of chlorophenyl-containing compounds have shown promise in this area. For instance, a series of chlorinated N-arylcinnamamides, which share structural similarities with 3-chlorophenyl beta-amino acid derivatives, have demonstrated significant antibacterial activity. Specifically, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]- 3-(4-chlorophenyl)prop-2-enamide was identified as a potent agent against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of the chlorophenyl group is believed to contribute to the antimicrobial efficacy.

Table 1: Antimicrobial Activity of Selected Chlorophenyl Derivatives

| Compound | Target Organism | Activity (MIC) | Reference |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | S. aureus | Submicromolar | |

| 3-Amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile | S. aureus, B. subtilis, E. coli | Favorable IZ range (16-26 mm) |

Anticonvulsant and Antinociceptive Activity

Derivatives incorporating the 3-chlorophenyl moiety have also been investigated for their potential in treating central nervous system disorders. A series of 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides were synthesized and evaluated for their anticonvulsant and antinociceptive properties. These compounds demonstrated promising activity in various seizure models.

Furthermore, [(3-chlorophenyl)piperazinylpropyl]pyridazinones have been identified as potent antinociceptive agents in mouse models of pain. The mechanism of action is suggested to involve the noradrenergic and/or serotoninergic systems.

Diagram: Potential Therapeutic Applications

Topic: Biological Targets for (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid and its Analogs

An In-depth Technical Guide for Researchers

Executive Summary

This technical guide provides a comprehensive analysis of the biological targets for (S)-3-Amino-4-(3-chlorophenyl)butanoic acid and its structural analogs, a class of compounds primarily recognized for their interaction with the central nervous system. The cornerstone of this class is Baclofen, a clinically significant muscle relaxant and antispasmodic agent. This document elucidates the primary molecular target, the γ-aminobutyric acid type B (GABA-B) receptor, detailing its structure, mechanism of action, and the critical structure-activity relationships that govern ligand interaction. Furthermore, it explores secondary targets, such as voltage-gated calcium channels, which are particularly relevant for certain analogs like Phenibut. We provide detailed, field-proven experimental protocols for target validation and characterization, alongside quantitative pharmacological data and visual diagrams of key signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic potential of this important class of neuropharmacological agents.

Introduction: The GABAergic System and Phenyl-Substituted GABA Analogs

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Its effects are mediated by two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[1] While GABA itself has limited therapeutic utility due to its inability to efficiently cross the blood-brain barrier, the development of lipophilic analogs has provided powerful tools to modulate the GABAergic system.[2][3]

The compound class, typified by the user's query molecule (S)-3-Amino-4-(3-chlorophenyl)butanoic acid, represents a family of GABA derivatives. The most extensively studied member is Baclofen, chemically known as β-(4-chlorophenyl)-GABA.[4] The key structural modification—the addition of a chlorophenyl ring—increases lipophilicity, enabling penetration into the CNS.[3] These molecules function primarily as agonists at the GABA-B receptor, leading to their use in treating conditions like muscle spasticity resulting from spinal cord injury or multiple sclerosis.[5][6] This guide will dissect the molecular interactions and downstream consequences of engaging these biological targets.

Primary Biological Target: The GABA-B Receptor

The predominant and therapeutically relevant target for Baclofen and its close analogs is the GABA-B receptor.[5][7] Unlike the ligand-gated channel of the GABA-A receptor, the GABA-B receptor is a G-protein coupled receptor (GPCR) belonging to Class C, which is characterized by a large extracellular domain.[8]

Structure and Function

The functional GABA-B receptor is an obligate heterodimer, composed of two distinct subunits: GABAB1 and GABAB2.[9]

-

GABAB1 Subunit: This subunit contains the orthosteric binding site for GABA and agonists like Baclofen within its extracellular "Venus flytrap" domain.[8][9] Agonist binding induces a conformational change, closing this domain.

-

GABAB2 Subunit: This subunit is essential for trafficking the receptor to the cell surface and for coupling to intracellular G-proteins. It does not bind endogenous ligands but allosterically modulates the GABAB1 subunit and activates the G-protein upon agonist binding.[9]

Mechanism of Action

Activation of the GABA-B receptor by an agonist initiates a cascade of inhibitory signals mediated by the Gαi/o family of G-proteins.[8][10] The effects are twofold, occurring at both presynaptic and postsynaptic terminals.

-

Presynaptic Inhibition: The Gβγ subunits released upon receptor activation directly inhibit high voltage-activated Ca2+ channels (N-type and P/Q-type).[1][7] This reduction in calcium influx into the presynaptic terminal suppresses the release of excitatory neurotransmitters, most notably glutamate.[3][10]

-

Postsynaptic Inhibition: The Gβγ subunits also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][7] This leads to an efflux of K+ ions, causing hyperpolarization of the postsynaptic membrane and generating a slow, prolonged inhibitory postsynaptic potential (IPSP).[1]

-

Adenylyl Cyclase Inhibition: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).[8]

Structure-Activity Relationships (SAR)

The interaction with the GABA-B receptor is highly sensitive to the stereochemistry and structure of the ligand.

-

Stereoselectivity: The activity of these analogs is stereoselective. For both Baclofen and the related compound Phenibut, the (R)-enantiomer is significantly more potent at the GABA-B receptor than the (S)-enantiomer.[11][12] The pharmacological activity of the racemic mixture is therefore primarily attributable to the (R)-isomer.[12][13]

-

Phenyl Ring Position: The position of the phenyl ring is critical for activity. Baclofen is a β-phenyl-GABA derivative, and this substitution is key to its agonist properties at the GABA-B receptor.[14]

-

Carboxyl Group: The presence of the carboxylic acid moiety is essential for binding to the orthosteric site on the GABAB1 subunit.[14]

Secondary & Analog-Specific Targets

While the GABA-B receptor is the primary target, some analogs exhibit affinity for other proteins, which may contribute to their unique pharmacological profiles.

Voltage-Gated Calcium Channels (VGCCs)

A notable secondary target for some analogs is the α2δ subunit of voltage-gated calcium channels. This is the mechanism that defines the "gabapentinoid" class of drugs, which includes gabapentin and pregabalin.[11]

-

Phenibut: This analog binds to the α2δ subunit with significant affinity. Both (R)- and (S)-phenibut display this action.[11] This interaction is distinct from the GABA-B mediated inhibition of calcium channels and contributes to Phenibut's anxiolytic and nootropic effects.[14][15]

-

Baclofen: In contrast, Baclofen has a much weaker affinity for the α2δ subunit, and its actions at this site are not considered clinically relevant at therapeutic doses.[5]

Other Potential Interactions

Some reports suggest that Phenibut may weakly interact with GABA-A receptors and stimulate dopamine receptors, but these actions are less pronounced than its effects at the GABA-B receptor and α2δ-containing VGCCs.[14][15] For Baclofen, its clinical effects are overwhelmingly attributed to GABA-B receptor agonism.[5][7]

Quantitative Pharmacology of Analogs

The binding affinities of these compounds for their targets can be quantified using radioligand binding assays. The data below is compiled from studies on rat brain tissue.

| Compound | Target | Affinity Constant (Ki or IC50, μM) | Reference |

| Baclofen | GABA-B Receptor | 6.0 | [12] |

| α2δ Subunit (VGCC) | 156 | [5] | |

| (R)-Baclofen | GABA-B Receptor | 0.14 | [16] |

| (S)-Baclofen | GABA-B Receptor | >100 (low affinity) | [16][17] |

| Phenibut (Racemic) | GABA-B Receptor | 177 | [11][12] |

| α2δ Subunit (VGCC) | Not Determined | [11] | |

| (R)-Phenibut | GABA-B Receptor | 92 | [11] |

| α2δ Subunit (VGCC) | 23 | [11] | |

| (S)-Phenibut | GABA-B Receptor | >1,000 | [11] |

| α2δ Subunit (VGCC) | 39 | [11] |

Note: Lower Ki/IC50 values indicate higher binding affinity.

Experimental Protocols for Target Validation & Characterization

The following protocols provide a framework for assessing the interaction of novel analogs with their primary molecular targets.

Protocol: GABA-B Receptor Radioligand Binding Assay

This protocol determines the affinity of a test compound for the GABA-B receptor by measuring its ability to displace a known radiolabeled antagonist.

Rationale: This competitive binding assay is a direct measure of a compound's ability to occupy the receptor's binding site. The use of an antagonist radioligand, such as [3H]CGP54626, prevents receptor activation and provides a stable baseline for measuring displacement.[12]

Methodology:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris.

-

Crude Membrane Isolation: Centrifuge the resulting supernatant at 40,000 x g for 20 min at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.

-

Final Preparation: Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.

-

Binding Reaction: In a 96-well plate, combine:

-

50 µL of test compound (at various concentrations) or vehicle.

-

50 µL of radioligand (e.g., 2 nM [3H]CGP54626).

-

100 µL of membrane preparation.

-

For non-specific binding determination, add a high concentration of a non-labeled ligand (e.g., 1 mM GABA) in separate wells.

-

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters, followed by three rapid washes with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent displacement against the log concentration of the test compound and fit to a one-site competition model to determine the IC50 value. Convert IC50 to Ki using the Cheng-Prusoff equation.

Protocol: [35S]GTPγS Functional Assay

This assay measures the functional activation of the G-protein coupled GABA-B receptor by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, upon agonist stimulation.

Rationale: In the inactive state, the Gα subunit is bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP, activating the G-protein. Using [35S]GTPγS allows for the quantification of this activation event, providing a direct measure of receptor agonism and its potency (EC50).

Methodology:

-

Membrane Preparation: Prepare cortical membranes as described in Protocol 5.1.

-

Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 100 µM GDP (pH 7.4). The excess GDP is crucial for ensuring that binding is dependent on agonist-stimulated nucleotide exchange.

-

Binding Reaction: In a 96-well plate, combine:

-

50 µL of test agonist (at various concentrations) or vehicle.

-

50 µL of 0.1 nM [35S]GTPγS.

-

100 µL of membrane preparation (10-20 µg protein).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination & Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B filters and wash with ice-cold buffer.

-

Quantification: Measure filter-bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract basal binding (in the absence of agonist) from all values. Plot the stimulated binding against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

Signaling Pathways and Workflows

Visualizing the complex biological processes and experimental sequences is essential for clarity and understanding.

Caption: GABA-B Receptor Signaling Cascade upon agonist binding.

Caption: Experimental workflow for characterizing novel GABA-B analogs.

Conclusion & Future Directions

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid and its analogs, particularly Baclofen, are potent modulators of the central nervous system, exerting their primary effects through the activation of the GABA-B receptor. The resulting presynaptic and postsynaptic inhibition underlies their clinical efficacy as muscle relaxants. The discovery that certain analogs, like Phenibut, also target the α2δ subunit of voltage-gated calcium channels highlights the potential for developing compounds with novel pharmacological profiles.

Future research should focus on developing analogs with improved selectivity for GABA-B receptor subtypes, should they be definitively characterized, or on creating compounds with a designed polypharmacology to engage multiple targets for synergistic therapeutic effects. Furthermore, the exploration of positive allosteric modulators (PAMs) for the GABA-B receptor represents a promising avenue for achieving a more nuanced modulation of the GABAergic system with potentially fewer side effects than direct orthosteric agonists.

References

-

Baclofen - Wikipedia. [Link]

-

Phenibut - Wikipedia. [Link]

-

Baclofen - StatPearls - NCBI Bookshelf - NIH. [Link]

-

What is the mechanism of action (MOA) of Baclofen (GABA receptor agonist)? - Dr.Oracle. [Link]

-

Activation of the γ-Aminobutyric Acid Type B (GABA(B)) Receptor by Agonists and Positive Allosteric Modulators. | Semantic Scholar. [Link]

-

Mechanism of Action of Baclofen - Pharmacy Freak. [Link]

-

Baclofen – Knowledge and References - Taylor & Francis. [Link]

-

Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed. [Link]

-

Comparative pharmacological activity of optical isomers of phenibut - PubMed. [Link]

-

The GABA B Receptor—Structure, Ligand Binding and Drug Development - MDPI. [Link]

-

Comparative pharmacological activity of optical isomers of phenibut - ResearchGate. [Link]

-

Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC. [Link]

-

Structural biology of GABA B receptor - PMC - NIH. [Link]

-

Molecular Structure and Physiological Functions of GABA B Receptors. [Link]

-

GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. [Link]

-

Synthesis and Pharmacology of the Baclofen Homologues 5-Amino-4-(4-chlorophenyl)pentanoic Acid and the R - ACS Publications. [Link]

-

(S)-Baclofen | C10H12ClNO2 | CID 44600 - PubChem - NIH. [Link]

-

Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. [Link]

-

Baclofen | C10H12ClNO2 | CID 2284 - PubChem - NIH. [Link]

-

BindingDB BDBM50032963 (S)-4-Amino-3-(4-chloro-phenyl)-butyric acid::BACLOFEN. [Link]

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Baclofen | C10H12ClNO2 | CID 2284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Baclofen - Wikipedia [en.wikipedia.org]

- 6. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. mdpi.com [mdpi.com]

- 9. Structural biology of GABAB receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacyfreak.com [pharmacyfreak.com]

- 11. Phenibut - Wikipedia [en.wikipedia.org]

- 12. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. BindingDB BDBM50032963 (S)-4-Amino-3-(4-chloro-phenyl)-butyric acid::BACLOFEN::CHEMBL302213 [bindingdb.org]

Introduction: Unveiling a Niche Building Block for Neurological Drug Discovery

An In-Depth Technical Guide to (S)-3-Amino-4-(3-chlorophenyl)butanoic acid for Advanced Research Applications

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid (CAS: 270596-38-8) is a non-proteinogenic β-amino acid derivative that has emerged as a valuable chiral building block in medicinal chemistry.[1] Structurally, it is a regioisomer of the well-known γ-amino acid derivative, Baclofen, a GABAB receptor agonist used clinically as a muscle relaxant.[2][3] While not as extensively studied as its 4-chlorophenyl counterpart, the 3-chloro substitution on the phenyl ring offers a unique steric and electronic profile. This provides researchers and drug development professionals with a critical tool for probing structure-activity relationships (SAR) at GABA receptors and for constructing novel molecular scaffolds targeting the central nervous system (CNS).

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple datasheet to provide a comprehensive technical overview. We will delve into the practical considerations of sourcing and procurement, the non-negotiable aspects of analytical characterization, a high-level view of its synthesis, and its strategic application in modern drug discovery workflows.

Section 1: Strategic Sourcing and Procurement